2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide
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Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide, also known as Compound A, is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Importance of Related Compounds
Synthesis and Biological Activities : Compounds related to 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide, such as 2,4-thiazolidinediones, have been explored for their broad spectrum of biological activities. These activities include serving as inhibitors for enzymes like PTP 1B, which is involved in regulating insulin signaling pathways, indicating potential applications in managing diseases like Type 2 Diabetes Mellitus (Verma, Yadav, & Thareja, 2019).
Pharmacological Properties : Derivatives of compounds with structural similarities, such as paeonol (2-hydroxy-4-methoxy acetophenone), exhibit a range of pharmacological effects, including antibacterial, anti-inflammatory, analgesic, and antioxidant activities. This suggests that 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide could potentially be modified or investigated for similar pharmacological uses (Wang et al., 2020).
Environmental and Toxicological Studies
- Environmental Impact and Degradation : Studies on related chlorophenol compounds highlight their persistence in the environment and potential toxic effects, suggesting that research into the environmental behavior, degradation pathways, and toxicological impact of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide could be valuable (Kelly & Guidotti, 1989).
Chemical Synthesis and Modification
- Chemical Transformations for Heterocycle Synthesis : The use of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles in synthesizing various heterocyclic compounds suggests that exploring chemical transformations and synthesis pathways involving 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide could uncover new heterocyclic structures with potential biological or pharmacological relevance (Petrov & Androsov, 2013).
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-29-18-7-5-14(6-8-18)9-10-23-19(27)12-17-13-30-21(25-17)26-20(28)24-16-4-2-3-15(22)11-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIPEVOUBFSCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide |
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